molecular formula C18H19F3N6O B607038 Decernotinib CAS No. 944842-54-0

Decernotinib

Cat. No. B607038
M. Wt: 392.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decernotinib, also known as VX-509, is an experimental drug with high selectivity for Janus kinase 3 (JAK3). It was discovered through in-house screening of a chemical compound library . It demonstrates good efficacy in vivo in the rat host versus graft model (HvG) .


Synthesis Analysis

Decernotinib is a JAK3 selective inhibitor with a pyrrolo[2,3-b]pyridine scaffold. It was discovered based on the identification of such scaffold using inhibitory activity screening of a compound library against the kinase domain of JAK3 .


Molecular Structure Analysis

The molecular formula of Decernotinib is C18H19F3N6O. It has a molar mass of 392.378 Da and a mono-isotopic mass of 392.157257 Da . The structure of Decernotinib has been determined by X-ray diffraction .


Physical And Chemical Properties Analysis

Decernotinib has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds. It has a polar surface area of 96 Ų. Its ACD/LogP is 2.26, and its ACD/LogD (pH 7.4) is 2.51 .

Scientific Research Applications

  • Application in Rheumatoid Arthritis : Decernotinib is investigated as a potential treatment for RA. It works by disrupting cytokine signaling pathways within cells, a mechanism employed by JAK inhibitors or Jakinibs. A Phase IIb study highlighted its efficacy as a second-generation, JAK3-selective Jakinib (Gadina, Schwartz, & O’Shea, 2016).

  • Comparison with Other JAK Inhibitors : Decernotinib's efficacy was compared with other JAK inhibitors like tofacitinib and baricitinib. These inhibitors showed similar cytokine inhibition profiles at clinically meaningful doses, suggesting limited differentiation based on JAK pharmacology (Dowty et al., 2014).

  • Clinical Efficacy Evaluation : The clinical efficacy of new JAK inhibitors, including decernotinib, was reviewed. These drugs showed a fast, dose-dependent clinical improvement similar to approved drugs for RA. The study also reflected on adverse events and laboratory changes, emphasizing the need for critical evaluation in future trials (Westhovens, 2019).

  • Selective JAK Inhibitors in Development for RA : Decernotinib, along with other JAK inhibitors, is considered to have considerable potential as a disease-modifying anti-inflammatory drug for RA treatment. These inhibitors enable patients to achieve significant responses, though they differ in isoform specificity and potential side effects (Norman, 2014).

  • Discovery and Development of Decernotinib : The discovery process of decernotinib, identified as VX-509, is detailed. It was developed as a novel, potent, and selective JAK3 inhibitor showing good efficacy in vivo in a rat host versus graft model, demonstrating potential for treating a variety of autoimmune diseases (Farmer et al., 2015).

Safety And Hazards

Decernotinib should be handled with care to avoid dust formation. It should not be inhaled or come into contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling Decernotinib .

Future Directions

Decernotinib reached Phase 3 clinical trial as a potential treatment for rheumatoid arthritis (RA), but development appears to have been terminated, apparently for strategic reasons .

properties

IUPAC Name

(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUGUQWIHMTFJL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241504
Record name Decernotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decernotinib

CAS RN

944842-54-0
Record name VX 509
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944842-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decernotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decernotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12566
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decernotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECERNOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
646
Citations
M Gadina, DM Schwartz, JJ O'Shea - Arthritis & rheumatology …, 2016 - ncbi.nlm.nih.gov
… the case for decernotinib; however, decernotinib appears to have … This study showed efficacy of decernotinib as monotherapy, … Phase IIb study using decernotinib once or twice daily in …
Number of citations: 38 www.ncbi.nlm.nih.gov
RM Fleischmann, NS Damjanov, AJ Kivitz… - Arthritis & …, 2015 - Wiley Online Library
Objective To assess the efficacy and safety of oral decernotinib (VX‐509; Vertex Pharmaceuticals) monotherapy in a 12‐week, randomized, double‐blind, placebo‐controlled, dose‐…
Number of citations: 140 onlinelibrary.wiley.com
LJ Farmer, MW Ledeboer, T Hoock… - Journal of medicinal …, 2015 - ACS Publications
While several therapeutic options exist, the need for more effective, safe, and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 84 pubs.acs.org
MC Genovese, RF van Vollenhoven… - Arthritis & …, 2016 - Wiley Online Library
Objective To assess the efficacy and safety of decernotinib (VX‐509), an oral selective inhibitor of JAK‐3, in patients with rheumatoid arthritis (RA) in whom the response to methotrexate …
Number of citations: 159 acrjournals.onlinelibrary.wiley.com
S Mahajan, JK Hogan, D Shlyakhter, L Oh… - … of Pharmacology and …, 2015 - ASPET
Cytokines, growth factors, and other chemical messengers rely on a class of intracellular nonreceptor tyrosine kinases known as Janus kinases (JAKs) to rapidly transduce intracellular …
Number of citations: 61 jpet.aspetjournals.org
MC Genovese, F Yang, M Østergaard… - Annals of the Rheumatic …, 2016 - ard.bmj.com
Objective To assess early effects on joint structures of VX-509 in combination with stable disease-modifying antirheumatic drug (DMARD) therapy using MRI in adults with rheumatoid …
Number of citations: 50 ard.bmj.com
JJ Black, CL Brummel, P McCarthy, D Messersmith… - academia.edu
While several therapeutic options exist, the need for more effective, safe and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 0 www.academia.edu
C Zetterberg, F Maltais, L Laitinen, S Liao… - Drug Metabolism and …, 2016 - ASPET
(R)-2-((2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide (VX-509, decernotinib) is an oral Janus kinase 3 inhibitor that has been …
Number of citations: 37 dmd.aspetjournals.org
MC Genovese, RF Van Vollenhoven… - Arthritis …, 2015 - researchgate.net
Dr. Genovese has received consultancy fees from Eli Lilly, Pfizer and Vertex Pharmaceuticals Incorporated and study grants from Sanofi and Regeneron Pharmaceuticals. Dr. van …
Number of citations: 6 www.researchgate.net
J Huang, A Chavan, L Viswanathan, X Luo… - Annals of the …, 2014 - ard.bmj.com
Background Patients with rheumatoid arthritis (RA) often receive multiple medications to manage the signs and symptom of comorbidities. It is therefore important to understand the …
Number of citations: 1 ard.bmj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.